An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate
An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate
Introduction: Strategic Importance in Medicinal Chemistry
Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound with significant potential as a key building block in modern drug discovery. While a specific CAS number for this precise ester is not prominently cataloged, its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid, is recognized under CAS number 194804-84-7.[1][2] The strategic placement of amino, fluoro, and methyl groups on the benzene ring, combined with the reactive methyl ester functionality, makes this molecule a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated organic compounds are of high interest to researchers in oncology, neurology, and infectious diseases.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 4-amino-2-fluoro-3-methylbenzoate, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₉H₁₀FNO₂ | Based on the structure. |
| Molecular Weight | 183.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical for substituted aminobenzoates. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | The methyl ester group increases lipophilicity compared to the parent carboxylic acid. |
| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | Standard practice for aromatic amines to prevent degradation. |
Proposed Synthesis Pathway
The most direct and logical synthetic route to obtain Methyl 4-amino-2-fluoro-3-methylbenzoate is through the esterification of its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize Methyl 4-amino-2-fluoro-3-methylbenzoate from 4-amino-2-fluoro-3-methylbenzoic acid.
Materials:
-
4-amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-fluoro-3-methylbenzoate.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow.
Spectroscopic Characterization
The structural confirmation of the synthesized Methyl 4-amino-2-fluoro-3-methylbenzoate would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of adjacent proton signals.
-
Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.
-
Amino Protons (2H): A broad singlet (δ 3.5-4.5 ppm) due to the -NH₂ group. The chemical shift can vary with solvent and concentration.
-
Methyl Ester Protons (3H): A sharp singlet (δ 3.8-4.0 ppm) corresponding to the -COOCH₃ group.[4]
-
Aromatic Methyl Protons (3H): A singlet or a narrow doublet (due to coupling with fluorine) in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-170 ppm).[5]
-
Aromatic Carbons (6C): Several signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.[5]
-
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[6][7]
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[8]
-
C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.[8]
-
C-F Stretching: An absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 183, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 152) and the carbomethoxy group (-COOCH₃, m/z = 124).[10][11]
Potential Applications in Drug Discovery and Development
Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[12][13][14][15] The unique substitution pattern of Methyl 4-amino-2-fluoro-3-methylbenzoate makes it a promising starting material for the synthesis of novel therapeutic agents.
-
Oncology: The fluorinated aromatic scaffold can be incorporated into kinase inhibitors or other targeted cancer therapies.[1]
-
Neurology: The molecule can serve as a precursor for compounds targeting receptors or enzymes in the central nervous system.
-
Infectious Diseases: The amino and fluoro substituents can be modified to develop new antibacterial and antifungal agents.[13]
Logical Relationship Diagram
Caption: Potential derivatization and application pathways.
Conclusion
Methyl 4-amino-2-fluoro-3-methylbenzoate, while not having a readily assigned CAS number, represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The combination of a fluorinated aromatic ring with amino and methyl substituents provides a rich platform for the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.
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